2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
Overview
Description
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group, a hydroxy-methyl group, and an acrylic acid methyl ester moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target plant acetyl-coa carboxylase (accase) which plays a crucial role in fatty acid biosynthesis .
Mode of Action
Compounds with similar structures have been known to inhibit plant accase . This inhibition disrupts the normal biosynthesis of fatty acids in plants, leading to their death .
Biochemical Pathways
The compound likely affects the fatty acid biosynthesis pathway in plants by inhibiting the enzyme ACCase . This disruption in the pathway can lead to uncontrolled growth in plants, often referred to as "growing to death" .
Pharmacokinetics
Similar compounds, when applied as an ester, undergo metabolism in the target plant leading to the parent acid which is responsible for the herbicidal action .
Result of Action
The result of the compound’s action is likely the death of the target plants due to the disruption of normal fatty acid biosynthesis . This is caused by the compound’s inhibition of the enzyme ACCase, leading to uncontrolled growth .
Action Environment
It’s known that environmental conditions such as temperature, humidity, and ph can affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester typically involves the esterification of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy-methyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 2-[(4-Chloro-phenyl)-carbonyl-methyl]-acrylic acid methyl ester.
Reduction: Formation of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-propanol.
Substitution: Formation of 2-[(4-Substituted-phenyl)-hydroxy-methyl]-acrylic acid methyl ester.
Scientific Research Applications
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromo-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
- 2-[(4-Methyl-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
- 2-[(4-Nitro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
Uniqueness
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the hydroxy-methyl group provides a site for further functionalization, enhancing its utility in synthetic chemistry.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKHNNKNMGBHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438940 | |
Record name | Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131469-67-5 | |
Record name | Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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